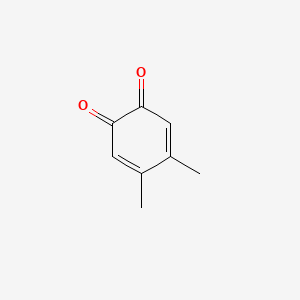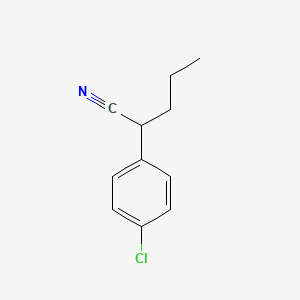amine](/img/structure/B8619394.png)
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine is an organic compound with the molecular formula C9H17N. It is a derivative of 2-(1-cyclohexenyl)ethylamine, where a methyl group is attached to the nitrogen atom. This compound is of interest due to its unique structure, which combines a cyclohexene ring with an ethylamine chain, making it a valuable intermediate in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine typically involves the alkylation of 2-(1-cyclohexenyl)ethylamine with a methylating agent. One common method is the reaction of 2-(1-cyclohexenyl)ethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the cyclohexene ring.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: N-Methyl-2-(cyclohexyl)ethylamine.
Substitution: Various N-substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine has several applications in scientific research:
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: The parent compound without the methyl group on the nitrogen atom.
N-Methyl-2-(cyclohexyl)ethylamine: A reduced form where the cyclohexene ring is hydrogenated to a cyclohexane ring.
2-(1-Piperazinyl)ethylamine: A structurally similar compound with a piperazine ring instead of a cyclohexene ring.
Uniqueness
[2-(Cyclohex-1-en-1-yl)ethyl](methyl)amine is unique due to its combination of a cyclohexene ring and a methylated ethylamine chain. This structure imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity as a ligand for various enzymes and receptors. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C9H17N/c1-10-8-7-9-5-3-2-4-6-9/h5,10H,2-4,6-8H2,1H3 |
Clé InChI |
PFKWSEGULAAGAX-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetylbenzo[b]thiophene-2-sulfonamide](/img/structure/B8619319.png)

![5-(benzyloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B8619332.png)







![1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B8619406.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-1H-indole-2,3-dione](/img/structure/B8619411.png)

